molecular formula C15H17N3O5 B11289303 N-[(5-methoxy-1H-indol-1-yl)acetyl]glycylglycine

N-[(5-methoxy-1H-indol-1-yl)acetyl]glycylglycine

Cat. No.: B11289303
M. Wt: 319.31 g/mol
InChI Key: BFVLLOJQDMYEPD-UHFFFAOYSA-N
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Description

N-[(5-methoxy-1H-indol-1-yl)acetyl]glycylglycine is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals

Properties

Molecular Formula

C15H17N3O5

Molecular Weight

319.31 g/mol

IUPAC Name

2-[[2-[[2-(5-methoxyindol-1-yl)acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C15H17N3O5/c1-23-11-2-3-12-10(6-11)4-5-18(12)9-14(20)16-7-13(19)17-8-15(21)22/h2-6H,7-9H2,1H3,(H,16,20)(H,17,19)(H,21,22)

InChI Key

BFVLLOJQDMYEPD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Mechanism of Action

The mechanism of action of N-[(5-methoxy-1H-indol-1-yl)acetyl]glycylglycine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-methoxy-1H-indol-1-yl)acetyl]glycylglycine is unique due to its specific structure, which combines the indole moiety with a dipeptide chain. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds .

Biological Activity

N-[(5-methoxy-1H-indol-1-yl)acetyl]glycylglycine, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on anticancer properties, antimicrobial effects, and potential mechanisms of action.

  • Molecular Formula : C₁₅H₁₇N₃O₅
  • Molecular Weight : 319.31 g/mol
  • CAS Number : 1144479-09-3

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. The compound is believed to inhibit tubulin polymerization, which can lead to cell cycle arrest and apoptosis in cancer cells.

Case Studies

  • Cytotoxicity Assays : In vitro assays using various human cancer cell lines (e.g., HCT-116, MCF-7, HepG2) demonstrated that derivatives of indole, including this compound, exhibited significant cytotoxic effects. For instance, compounds derived from indole structures showed IC₅₀ values ranging from 6.1 μM to 54.2 μM against HepG2 and MCF-7 cells, indicating promising anticancer activity compared to standard chemotherapeutics like doxorubicin .
CompoundCell LineIC₅₀ (μM)Reference
7aHepG26.1 ± 1.9
5dMCF-739.5 ± 4.5
DoxorubicinHepG224.7 ± 3.2

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Compounds with indole moieties have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Research Findings

A study evaluating similar indole derivatives reported that compounds exhibited minimal inhibitory concentrations (MIC) significantly lower than traditional antibiotics like ampicillin and streptomycin against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

CompoundBacterial StrainMIC (μM)Reference
5dMRSA248–372
Pseudomonas aeruginosa<100

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

Anticancer Mechanism :

  • Tubulin Inhibition : The compound may disrupt microtubule formation, leading to apoptosis in cancer cells.

Antimicrobial Mechanism :

  • Cell Membrane Disruption : Indole derivatives may integrate into bacterial membranes, altering permeability and leading to cell death.

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